Cas no 170993-41-6 (2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile)
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile
- 2-(CHLOROMETHYL)-5-CYANOBENZO[D]OXAZOLE
- 2-Chloromethyl-benzooxazole-5-carbonitrile
- AKOS023490458
- MFCD09836175
- 170993-41-6
- SCHEMBL5229436
- AS-8213
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- MDL: MFCD09836175
- Inchi: 1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2
- InChI Key: DRJGTMOTYBEPCM-UHFFFAOYSA-N
- SMILES: ClCC1=NC2C=C(C#N)C=CC=2O1
Computed Properties
- Exact Mass: 192.0090405g/mol
- Monoisotopic Mass: 192.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.8Ų
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067850-1g |
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile |
170993-41-6 | 97% | 1g |
£240.00 | 2022-03-01 | |
| Alichem | A081000707-1g |
2-(Chloromethyl)-5-cyanobenzo[d]oxazole |
170993-41-6 | 98% | 1g |
$2,172.46 | 2022-04-02 | |
| Apollo Scientific | OR01971-1g |
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile |
170993-41-6 | 1g |
£150.00 | 2023-09-02 | ||
| Ambeed | A289526-1g |
2-(Chloromethyl)-5-cyanobenzo[d]oxazole |
170993-41-6 | 95+% | 1g |
$198.0 | 2024-04-22 | |
| Chemenu | CM510125-1g |
2-(Chloromethyl)-5-cyanobenzo[d]oxazole |
170993-41-6 | 95% | 1g |
$*** | 2023-03-31 | |
| Key Organics Ltd | AS-8213-1g |
2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile |
170993-41-6 | >90% | 1g |
£188.00 | 2025-02-09 | |
| Apollo Scientific | OR01971-100mg |
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile |
170993-41-6 | 95% | 100mg |
£80.00 | 2025-02-19 | |
| Apollo Scientific | OR01971-250mg |
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile |
170993-41-6 | 95% | 250mg |
£150.00 | 2025-02-19 | |
| A2B Chem LLC | AF03885-250mg |
2-(Chloromethyl)-5-cyanobenzo[d]oxazole |
170993-41-6 | 97% | 250mg |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AF03885-1g |
2-(Chloromethyl)-5-cyanobenzo[d]oxazole |
170993-41-6 | 97% | 1g |
$271.00 | 2024-04-20 |
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile Suppliers
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile
Professional Introduction to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (CAS No. 170993-41-6)
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a highly significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 170993-41-6, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The benzoxazole core structure, combined with the chloromethyl and nitrile functional groups, makes it a versatile intermediate for synthetic chemistry, particularly in the synthesis of bioactive molecules.
The benzoxazole moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drug candidates due to its ability to interact with biological targets such as enzymes and receptors. The presence of the chloromethyl group enhances the reactivity of the molecule, allowing for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in medicinal chemistry, where selective modification of molecular structures is often required to optimize pharmacokinetic and pharmacodynamic profiles.
The nitrile group in 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile contributes to the compound's overall solubility and stability, making it a suitable candidate for further derivatization into more complex molecules. In recent years, there has been growing interest in the development of benzoxazole derivatives as potential treatments for various diseases, including cancer and infectious disorders. The nitrile group can be hydrolyzed to form a carboxylic acid, providing a pathway to introduce additional polar functional groups that may enhance binding affinity or metabolic stability.
Recent studies have highlighted the utility of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the benzoxazole core with various substituents, researchers have been able to develop potent inhibitors that target specific kinases. The chloromethyl group serves as a handle for introducing diverse pharmacophores, while the nitrile group provides a site for further chemical manipulation.
In addition to its role in kinase inhibition, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile has shown promise in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds. The unique structural features of this compound make it an attractive candidate for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have demonstrated its efficacy against certain bacterial strains, suggesting potential therapeutic applications.
The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of chloromethylmagnesium bromide with 5-cyanobenzoxazole under controlled conditions. The reaction conditions must be carefully monitored to prevent side reactions that could compromise the integrity of the final product. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic methods, reducing waste and improving overall process economics.
The chemical properties of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile make it a valuable building block for drug discovery efforts. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enabling the creation of diverse molecular libraries. High-throughput screening (HTS) techniques can be employed to rapidly evaluate large collections of derivatives for biological activity. This approach has been successful in identifying lead compounds that undergo further optimization to improve potency and selectivity.
The role of computational chemistry in designing novel derivatives cannot be overstated. Molecular modeling techniques can predict how different substituents will affect the electronic properties and binding affinity of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly. This synergy between experimental and computational methods has led to more efficient development pipelines and reduced time-to-market for new therapeutics.
In conclusion, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (CAS No. 170993-41-6) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable its use as a building block for synthesizing bioactive molecules targeting various diseases. The combination of traditional organic synthesis techniques with modern computational methods continues to drive innovation in this field. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in medicinal chemistry.
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